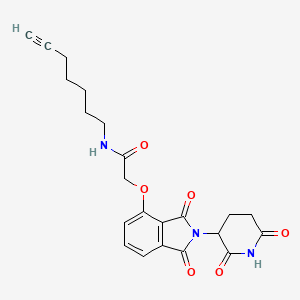

Thalidomide-O-acetamido-C5-alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

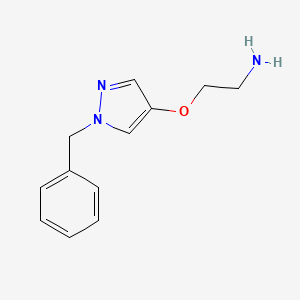

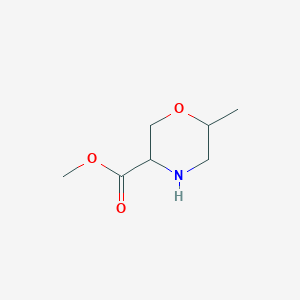

Thalidomide-O-acetamido-C5-alkyne is a compound that features a thalidomide moiety linked to an aliphatic spacer and an alkyne group. Thalidomide itself is a well-known ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The addition of the acetamido and alkyne groups allows for further derivatization and functionalization, making this compound a versatile tool in chemical biology and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C5-alkyne typically involves the following steps:

Formation of Thalidomide Derivative: Thalidomide is first modified to introduce an acetamido group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Introduction of Alkyne Group: The alkyne group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido or alkyne groups.

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: Alkanes or alcohols.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Thalidomide-O-acetamido-C5-alkyne has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras).

Biology: The compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes.

Medicine: Thalidomide derivatives, including this compound, are being investigated for their potential in treating various diseases, including cancer and autoimmune disorders.

Industry: The compound can be used in the development of new pharmaceuticals and as a tool for drug discovery

Mécanisme D'action

Thalidomide-O-acetamido-C5-alkyne exerts its effects primarily through its interaction with E3 ligase, specifically cereblon (CRBN). The binding of the compound to CRBN leads to the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, resulting in their ubiquitination and subsequent degradation by the proteasome . This mechanism is the basis for the compound’s use in PROTAC technology, where it facilitates the targeted degradation of specific proteins.

Comparaison Avec Des Composés Similaires

Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.

Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.

Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.

Uniqueness: Thalidomide-O-acetamido-C5-alkyne is unique due to the presence of the acetamido and alkyne groups, which allow for further functionalization and derivatization. This makes it a versatile tool in chemical biology and medicinal chemistry, particularly in the development of PROTACs .

Propriétés

Formule moléculaire |

C22H23N3O6 |

|---|---|

Poids moléculaire |

425.4 g/mol |

Nom IUPAC |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hept-6-ynylacetamide |

InChI |

InChI=1S/C22H23N3O6/c1-2-3-4-5-6-12-23-18(27)13-31-16-9-7-8-14-19(16)22(30)25(21(14)29)15-10-11-17(26)24-20(15)28/h1,7-9,15H,3-6,10-13H2,(H,23,27)(H,24,26,28) |

Clé InChI |

PUYBHYPRHUFRCL-UHFFFAOYSA-N |

SMILES canonique |

C#CCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)